
Ambrisentan
Overview
Description
Ambrisentan is a selective endothelin receptor type-A (ETA) antagonist approved for treating pulmonary arterial hypertension (PAH). It belongs to the propanoic acid class of molecules (C22H22N2O4, molecular weight: 378.4 g/mol), distinguishing it from sulfonamide-class endothelin receptor antagonists (ERAs) like bosentan and sitaxsentan . This compound exhibits high oral bioavailability (~90%) and minimal hepatic metabolism, primarily undergoing glucuronidation and biliary excretion without significant cytochrome P450 (CYP3A4) interactions. Clinical trials demonstrate its efficacy in improving 6-minute walk distance (6MWD), reducing pulmonary vascular resistance (PVR), and stabilizing hemodynamics in PAH patients . Common adverse events include peripheral edema, headache, and dyspnea, with a low risk of hepatotoxicity .
Preparation Methods
Synthetic Routes for Ambrisentan Preparation
Darzen’s Reaction for Intermediate Synthesis
The synthesis begins with the preparation of key intermediates. A Darzen’s reaction condenses benzophenone with chloromethyl acetate to form glycidic acid derivatives. The exothermic reaction requires precise temperature control (5–18°C) using an ice/salt bath to prevent side reactions. Residual benzophenone is removed via extraction with tert-butyl methyl ether (TBME), ensuring high intermediate purity. The resulting compound, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, serves as the chiral backbone for subsequent steps.
Sharpless Epoxidation and Chiral Resolution
Asymmetric epoxidation using the Sharpless method introduces stereochemical control. Catalyzed by osmium tetroxide (OsO₄) and hydroquinine ligands, this step converts prochiral allylic alcohols into epoxides with high enantiomeric excess (ee). For instance, reacting 3,3-diphenylprop-2-en-1-ol with OsO₄ and (DHQ)₂PHAL achieves >99% ee. Chiral resolution via diastereomeric salt formation—using bases like (S)-1-(4-chlorophenyl)ethylamine—further enriches optical purity to ≥99.7% ee.
Coupling with 4,6-Dimethylpyrimidine Derivatives
The final step involves nucleophilic substitution between the resolved (S)-acid and 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. Conducted in anhydrous tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) as a base, this reaction proceeds at −78°C to minimize racemization. Post-reaction workup includes acidification with citric acid and recrystallization from ethyl acetate/hexane, yielding this compound with <500 ppm residual solvents.
Table 1: Key Reaction Conditions and Outcomes
Step | Reagents/Conditions | Yield (%) | Optical Purity (ee) | Residual Solvents (ppm) |
---|---|---|---|---|
Darzen’s Reaction | Benzophenone, chloromethyl acetate, TBME | 85 | – | <1500 |
Sharpless Epoxidation | OsO₄, (DHQ)₂PHAL, CH₃CO₂H | 78 | >99% | – |
Chiral Resolution | (S)-1-(4-Chlorophenyl)ethylamine, TBME | 90 | ≥99.7% | <500 |
Coupling Reaction | LiHMDS, THF, −78°C | 82 | – | <500 |
Quality Control and Impurity Profiling
Identification of Process-Related Impurities
Five impurities (0.05–0.15%) are detected during pilot-scale synthesis using high-performance liquid chromatography (HPLC). These include:
- Des-methyl analogs : Formed via incomplete methylation during pyrimidine synthesis.
- Sulfoxide derivatives : Oxidation byproducts of the methylsulfonyl group.
- Diastereomeric impurities : Arising from incomplete chiral resolution.
- Residual intermediates : Unreacted glycidic acid or pyrimidine precursors.
- Degradation products : Hydrolysis products under acidic conditions.
Analytical Methods for Purity Assessment
- HPLC-UV/PDA : Waters HPLC systems with photodiode array detectors quantify impurities using a KH₂PO₄ buffer (pH 3.0) and acetonitrile gradient.
- LC-MS/Q-TOF : High-resolution mass spectrometry characterizes impurities via exact mass and fragmentation patterns.
- NMR Spectroscopy : ¹H, ¹³C, and 2D (COSY, HSQC) NMR confirm structures of isolated impurities.
Table 2: Characterization of this compound Impurities
Crystallization and Polymorphic Forms
Crystalline Form R
This compound’s crystalline Form R, characterized by X-ray powder diffraction (XRPD) peaks at 2θ = 8.9°, 12.3°, 17.9°, and 26.9°, offers superior bioavailability and stability. It is obtained by recrystallizing the crude product from diethyl ether or isopropanol/water mixtures (40–80% water). Form R exhibits a melting point of 162–164°C and hygroscopicity <0.1% at 25°C/60% RH, making it ideal for tablet formulation.
Impact of Crystallization Solvents
- Diethyl ether : Yields needle-like crystals with high flowability.
- Isopropanol/water : Produces compact crystals resistant to mechanical stress during tablet compression.
Comparative Analysis of Preparation Methods
Patent vs. Pilot-Scale Processes
The patented route (WO2010091877A2) emphasizes chiral purity and solvent control, whereas pilot-scale studies focus on impurity mitigation. For example, the patent employs TBME for benzophenone removal, while pilot batches use activated carbon adsorption to trap sulfoxide impurities.
Environmental and Economic Considerations
Chemical Reactions Analysis
Ambrisentan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ambrisentan is a selective endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH) . It has also shown potential in treating cancer metastasis and portopulmonary hypertension (PoPH) .
Pulmonary Arterial Hypertension (PAH)
This compound is approved for treating idiopathic, heritable PAH, and PAH associated with connective tissue disease .
ARIES Studies
The this compound in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Study 1 and 2 (ARIES-1 and ARIES-2) were two concurrent, double-blind, placebo-controlled studies . These trials involved randomizing 202 and 192 patients with PAH, respectively, to either a placebo or this compound orally once daily for 12 weeks . ARIES-1 used this compound dosages of 5 or 10 mg, while ARIES-2 used 2.5 or 5 mg .
The primary endpoint for each study was the change in the 6-minute walk distance from the baseline to week 12 . Secondary endpoints included clinical worsening, World Health Organization (WHO) functional class, Short Form-36 Health Survey score, Borg dyspnea score, and B-type natriuretic peptide plasma concentrations . A long-term extension study was also performed .
The 6-minute walk distance increased in all this compound groups . The mean placebo-corrected treatment effects were 31 m (P=0.008) and 51 m (P<0.001) in ARIES-1 for the 5 and 10 mg this compound groups, respectively, and 32 m (P=0.022) and 59 m (P<0.001) in ARIES-2 for the 2.5 and 5 mg this compound groups, respectively . Improvements were also noted in time to clinical worsening (in ARIES-2), WHO functional class (in ARIES-1), Short Form-36 score (in ARIES-2), Borg dyspnea score (in both studies), and B-type natriuretic peptide levels (in both studies) .
After 48 weeks of treatment with this compound monotherapy in 280 patients, the improvement from baseline in the 6-minute walk distance was 39 m .
AMBITION Trial
The AMBITION trial demonstrated that an initial combination of this compound with tadalafil, a phosphodiesterase type 5 inhibitor, was associated with a 63% reduction in the risk of PAH-related hospitalization compared to monotherapy . This combination also delayed clinical deterioration in PAH when used initially .
Transition to Macitentan
Research has explored transitioning patients from this compound to macitentan, another endothelin receptor antagonist, to improve treatment outcomes . A study involving 157 PAH patients showed that transitioning to macitentan from this compound was successful and well-tolerated, leading to greater efficacy and satisfaction . Improvements were observed in exercise capacity, cardiac function, and hemodynamics compared to baseline .
Portopulmonary Hypertension (PoPH)
This compound has been investigated for its effectiveness in treating portopulmonary hypertension (PoPH), a subset of Group 1 PAH . A prospective, multicenter, open-label trial administered this compound to treatment-naive patients with PoPH with Child-Pugh class A/B for 24 weeks, followed by a long-term extension (24-28 weeks) . The primary endpoints were changes in pulmonary vascular resistance (PVR) and 6-minute walk distance at 24 weeks . Secondary endpoints included safety, WHO functional class, and echocardiographic assessments .
Pulmonary vascular resistance decreased significantly (7.1 ± 5 vs 3.8 ± 1.8 Wood units, p < 0.001), but the 6-minute walk distance remained unchanged (314 ± 94 vs 336 ± 108 m) . Other hemodynamic parameters, such as right atrial pressure (13 ± 8 vs 9 ± 4 mm Hg, p < 0.05), mean pulmonary arterial pressure (46 ± 13 vs. 38 ± 8 mm Hg, p < 0.01), and cardiac index (2.6 ± 0.6 vs. 3.5 ± 0.7 liter/min/m2, p < 0.001), showed improvement, while pulmonary capillary wedge pressure remained unchanged . Of the 22 patients with WHO FC assessments at baseline and 24 weeks, WHO FC improved significantly (p = 0.005) . The most frequent drug-related adverse events were edema (38.7%) and headache (22.5%) .
Cancer Metastasis
Mechanism of Action
Ambrisentan exerts its effects by selectively blocking the endothelin type A receptor. Endothelin is a potent vasoconstrictor that plays a key role in the pathogenesis of pulmonary arterial hypertension. By inhibiting the endothelin type A receptor, this compound prevents endothelin from binding to its receptor, leading to vasodilation and reduced smooth muscle proliferation .
Comparison with Similar Compounds
Clinical Efficacy in PAH
Versus Other ERAs
- Bosentan : Ambrisentan improves 6MWD similarly to bosentan but with a better safety profile. In CTD-PAH subgroups, this compound showed trends toward greater efficacy (6MWD +38.2 m vs. placebo +27.4 m) .
- Macitentan : While macitentan has longer receptor-binding duration, this compound’s selective ETA blockade may offer targeted benefits in vasodilation without dual ETA/B inhibition side effects .
Versus Phosphodiesterase-5 Inhibitors (PDE5i)
- Sildenafil: Preclinical studies in Egln1Tie2Cre mice showed sildenafil outperformed this compound in reducing right ventricular (RV) hypertrophy (25% vs. This compound’s 50% mortality at 8 months) . However, this compound improved cardiac output comparably to sildenafil (Figure 1).
Figure 1. Therapeutic Effects in PAH
Drug Class | RV Hypertrophy Reduction | Survival Benefit (1-Year) | Cardiac Output Improvement |
---|---|---|---|
This compound | No | 50% Mortality | Yes |
Sildenafil | Yes | 93% | Yes |
Treprostinil | No | N/A | Yes |
Source: Adapted from Egln1Tie2Cre mouse model studies .
Combination Therapies
With PDE5i (e.g., Tadalafil, Sildenafil)
- Efficacy: this compound + PDE5i improves RV-pulmonary artery coupling (RVPAC) and 6MWD (+13.6 m vs. monotherapy) in severe PAH .
With Spironolactone
- Synergistic effects reduce BNP levels (66% decrease vs. 39% with this compound alone) and improve exercise tolerance .
Special Populations
- CTEPH: this compound showed preliminary efficacy in inoperable CTEPH (AMBER-1 trial), though underpowered studies limit conclusions .
- CTD-PAH : Subgroup analyses suggest this compound may be more effective in CTD-PAH than idiopathic PAH (IPAH), but larger trials are needed .
Biological Activity
Ambrisentan is a selective endothelin receptor type A (ETA) antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). Its biological activity extends beyond PAH, showing potential therapeutic applications in other conditions, including cancer metastasis and portopulmonary hypertension (PoPH). This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential side effects.
This compound works by selectively blocking the ETA receptor, leading to vasodilation and decreased vascular resistance. This action is crucial in managing PAH, where elevated endothelin levels contribute to increased pulmonary vascular resistance and right heart failure. The blockade of ETA receptors results in:
- Vasodilation : Reduces blood pressure in the pulmonary arteries.
- Inhibition of cell proliferation : this compound has been shown to inhibit tumor cell migration and invasion, suggesting a role in cancer therapy by modulating tumor microenvironments .
- Alteration of inflammatory responses : Studies indicate that this compound does not adversely affect neutrophil function, maintaining their integrity and response capabilities .
Pulmonary Arterial Hypertension (PAH)
This compound has been extensively studied for its efficacy in PAH. Key findings from clinical trials include:
- ARIES Trials : Two pivotal studies (ARIES-1 and ARIES-2) demonstrated significant improvements in exercise capacity measured by the 6-minute walk distance (6MWD). Patients receiving 5 mg or 10 mg doses showed an increase of 31 m to 59 m compared to placebo over 12 weeks .
- Long-term Outcomes : In a follow-up study involving 280 patients over 48 weeks, continued improvement in 6MWD was observed, indicating sustained efficacy .
Portopulmonary Hypertension (PoPH)
In a multicenter open-label trial assessing this compound for PoPH:
- Primary Outcomes : Significant reductions in pulmonary vascular resistance (PVR) were noted after 24 weeks of treatment (from 7.1 ± 5 to 3.8 ± 1.8 Wood units; p < 0.001) without changes in 6MWD .
- Safety Profile : The most common adverse effects included edema and headache, with no severe liver function abnormalities reported .
Cancer Metastasis
Recent studies have explored this compound's role in cancer treatment:
- In preclinical models of metastatic breast cancer, this compound significantly reduced metastasis to lungs and liver while enhancing survival rates . The compound's ability to modulate the tumor transcriptome suggests it may inhibit pathways associated with cancer progression.
Systemic Sclerosis
The EDITA trial evaluated this compound's impact on patients with systemic sclerosis and mild pulmonary vascular disease:
- Results indicated a significant decline in mean pulmonary arterial pressure among those treated with this compound compared to controls, suggesting its potential benefit in preventing PAH development in high-risk populations .
Summary of Findings
Condition | Key Findings | Efficacy Measurement | Common Side Effects |
---|---|---|---|
Pulmonary Arterial Hypertension | Improved exercise capacity (6MWD increase of up to 59 m) | ARIES Trials | Edema, headache |
Portopulmonary Hypertension | Significant reduction in PVR; no change in 6MWD | Multicenter Study | Edema, headache |
Cancer Metastasis | Reduced metastasis to vital organs; enhanced survival rates | Preclinical Models | N/A |
Systemic Sclerosis | Decline in mean pulmonary arterial pressure; prevention of PAH development | EDITA Trial | N/A |
Q & A
Basic Research Questions
Q. What are the critical validation parameters for analytical methods quantifying Ambrisentan in pharmaceutical formulations?
Methodological Answer:
- Validation must include specificity, linearity, precision, accuracy, robustness, and stability testing. For example, UV-Vis spectrophotometric methods should demonstrate linearity within a defined range (e.g., 12.5–250 µg/mL with a correlation coefficient ≥0.999) and precision (RSD <2%) .
- Limit of detection (LOD) and quantification (LOQ) must be established using signal-to-noise ratios or standard deviation approaches. RP-HPLC methods require mobile phase optimization (e.g., acetonitrile:phosphate buffer) to resolve this compound peaks from excipients .
Q. How should researchers design experiments to optimize this compound formulation stability and dissolution?
Methodological Answer:
- Employ Design of Experiment (DoE) approaches, such as factorial designs, to evaluate factors like pH, surfactant concentration, and polymer ratios. For example, a 3² factorial design can assess the impact of Gelucire 50/13 concentration on solubility enhancement .
- Stability studies under accelerated conditions (40°C/75% RH) for 6 months, with periodic sampling, are essential to validate formulation robustness .
Q. What physicochemical characterization techniques are recommended for this compound solid dispersions?
Methodological Answer:
- Use Fourier Transform Infrared Spectroscopy (FTIR) to confirm the absence of drug-carrier interactions (e.g., retention of this compound’s NH stretching peak at ~3300 cm⁻¹) .
- Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can confirm amorphous state formation in solid dispersions, critical for bioavailability improvement .
Advanced Research Questions
Q. How can researchers address contradictory pharmacokinetic data for this compound across preclinical and clinical studies?
Methodological Answer:
- Conduct meta-analyses to identify confounding variables (e.g., CYP3A4 polymorphisms, drug-drug interactions). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate preclinical data to human populations .
- Validate findings with crossover trials in healthy volunteers, controlling for diet, comorbidities, and concomitant medications .
Q. What strategies ensure reproducibility in studies investigating this compound’s ETA receptor selectivity?
Methodological Answer:
- Standardize cell-based assays (e.g., HEK293 cells transfected with ETA/ETB receptors) using positive controls (e.g., Bosentan) and quantify receptor binding via radioligand displacement (IC₅₀ values) .
- Publish raw data, protocols, and analysis scripts in open-access repositories to enable independent verification .
Q. How can researchers resolve solubility challenges in novel this compound formulations for pediatric use?
Methodological Answer:
- Develop nanocrystalline or lipid-based formulations (e.g., self-nanoemulsifying drug delivery systems) to enhance bioavailability. Characterize particle size (dynamic light scattering) and zeta potential to ensure colloidal stability .
- Validate pediatric dosing using allometric scaling and population pharmacokinetic modeling, with safety monitoring for liver enzyme elevations .
Q. Data Management and Transparency
Q. What frameworks guide the formulation of rigorous research questions for this compound studies?
Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For example, a novel question might explore this compound’s off-target effects on endothelin-B receptors in renal fibrosis models .
- Use PICO (Population, Intervention, Comparison, Outcome) to structure clinical research, such as comparing micro-dose this compound to standard doses in PAH patients with hepatic impairment .
Tables for Key Parameters
Properties
IUPAC Name |
(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJTZYPIHDYQMC-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046282 | |
Record name | Ambrisentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Ambrisentan is practically insoluble in aqueous solutions at low pH. Solubility increases at higher pH. | |
Record name | Ambrisentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06403 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
177036-94-1 | |
Record name | Ambrisentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177036-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ambrisentan [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177036941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambrisentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06403 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ambrisentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBRISENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW6NV07QEC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
165-168 °C | |
Record name | Ambrisentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06403 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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